![molecular formula C13H10FN3O2 B2567079 ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate CAS No. 318497-87-9](/img/structure/B2567079.png)
ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a chemical compound with a molecular weight of 274.25 . It is a solid substance and should be stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile was prepared by the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux . The isolated red solid was then treated with triethoxyorthoformate in acetic anhydride to afford ethyl N-(4-cyano-1-(-tolylglycyl)-1H-pyrazol-5-yl)formimidate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a Log Kow (KOWWIN v1.67 estimate) of 3.50, a boiling point of 500.57°C (Adapted Stein & Brown method), and a melting point of 212.86°C (Mean or Weighted MP) .Scientific Research Applications
Synthesis and Structural Insights
The synthesis and crystal structure of related pyrazole carboxylate compounds have been extensively studied. For example, Kumar et al. (2018) synthesized a compound based on ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate using an eco-friendly catalyst in aqueous ethanol. The crystal structure revealed significant interactions stabilizing the structure, such as N–H···N, N–H···O, C–H···F, and C–H···π hydrogen interactions, highlighting the compound's potential for further functional applications (Kumar et al., 2018).
Future Directions
properties
IUPAC Name |
ethyl 4-cyano-2-(4-fluorophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2/c1-2-19-13(18)12-9(7-15)8-16-17(12)11-5-3-10(14)4-6-11/h3-6,8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAWNPOQTVRAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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